molecular formula C22H16BrN3O2 B2887372 N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 897735-69-2

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2887372
CAS No.: 897735-69-2
M. Wt: 434.293
InChI Key: VPWZGLCNTBVJBV-UHFFFAOYSA-N
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Description

“N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . Compounds with an oxadiazole ring have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Scientific Research Applications

Antimicrobial Evaluation

Research has shown that derivatives of 1,3,4-oxadiazole compounds exhibit antimicrobial activities. For instance, a study synthesized a series of compounds and evaluated their antimicrobial and hemolytic activities. The compounds displayed activity against selected microbial species, indicating their potential as antimicrobial agents. This demonstrates the utility of these compounds in developing new antimicrobial therapies (Gul et al., 2017).

Anti-diabetic Agents

Another study focused on the synthesis of indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, testing their antidiabetic potential via α-glucosidase enzyme inhibition. The findings suggest that these compounds exhibit significant antidiabetic activity, providing a basis for further research into diabetes treatments (Nazir et al., 2018).

Antitumor Activity

The antitumor potential of 1,3,4-oxadiazole derivatives has also been explored. Research involving the synthesis of N-substituted derivatives of certain acetamides showed moderate to talented antimicrobial activity, indicating their potential in cancer treatment strategies (Khalid et al., 2016).

Antiallergic Activity

A study on sila-substituted 1,3,4-oxadiazoles evaluated their antiallergic activity both in vitro and in vivo. The compounds were found to suppress mast cell degranulation and the expression of TNF-α mRNA, suggesting their use in treating allergic conditions (Reddy et al., 2012).

Antimicrobial Agents

Another line of research synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole, evaluating their antimicrobial properties against a range of bacteria and fungi. The presence of fluorine atoms in these compounds was correlated with enhanced antimicrobial properties, indicating their potential as antimicrobial agents (Parikh & Joshi, 2014).

Future Directions

Compounds containing oxadiazole rings are of interest in various fields, including medicine and agriculture . Therefore, future research could involve studying “N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” for potential applications in these areas. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O2/c23-18-13-11-17(12-14-18)21-25-26-22(28-21)24-20(27)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZGLCNTBVJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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